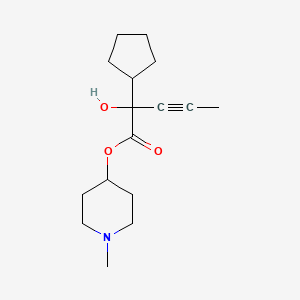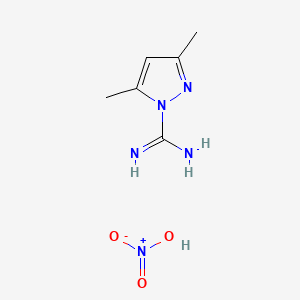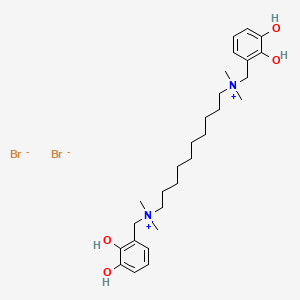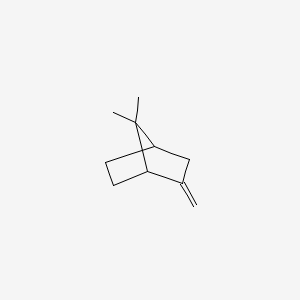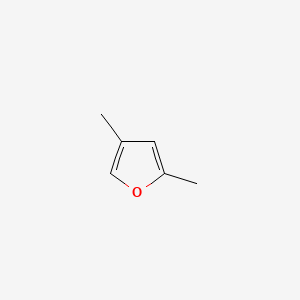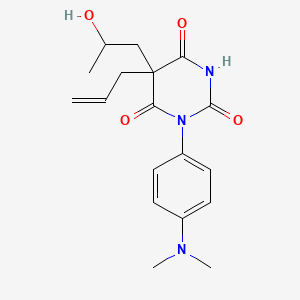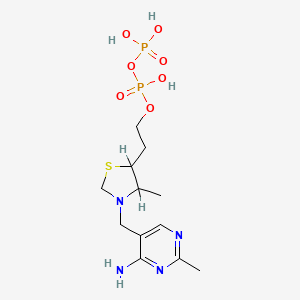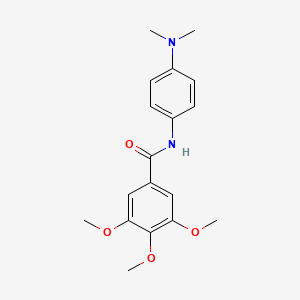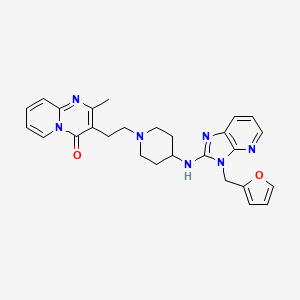
Barmastine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barmastine involves multiple steps. One of the key steps includes the hydrogenation of N-(3-nitro-2-pyridinyl)-2-furanylmethanamine in the presence of a platinum-on-charcoal catalyst under normal pressure and room temperature . This is followed by a series of reactions involving ethyl 4-isothiocyanato-1-piperidinecarboxylate and N2-(2-furanylmethyl)-2,3-pyridinediamine in tetrahydrofuran, resulting in the formation of ethyl 4-[[(2-furanylmethyl)amino]-3-pyridinyl]aminothioxomethyl]amino]-1-piperidinecarboxylate . The final product is obtained after further reactions and purification steps .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Barmastine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms in its structure.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen gas, platinum-on-charcoal catalyst, ethyl 4-isothiocyanato-1-piperidinecarboxylate, and tetrahydrofuran . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives and intermediates that are used in further synthetic steps .
Scientific Research Applications
Mechanism of Action
Barmastine exerts its effects by acting as an antagonist of the histamine H1 receptor . By binding to this receptor, it blocks the action of endogenous histamine, leading to the relief of symptoms associated with allergic reactions . The molecular targets and pathways involved include the inhibition of histamine-induced vasodilation and increased capillary permeability .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to barmastine include:
Clemastine: Another antihistamine with similar H1 receptor antagonist properties.
Carmustine: Although primarily an alkylating agent used in cancer treatment, it shares some structural similarities with this compound.
Uniqueness of this compound
This compound is unique due to its specific structure, which includes a furanylmethyl group and a pyrido[1,2-a]pyrimidin-4-one moiety . This structure contributes to its specific binding affinity and activity at the histamine H1 receptor, distinguishing it from other antihistamines .
Properties
CAS No. |
99156-66-8 |
|---|---|
Molecular Formula |
C27H29N7O2 |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
3-[2-[4-[[3-(furan-2-ylmethyl)imidazo[4,5-b]pyridin-2-yl]amino]piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C27H29N7O2/c1-19-22(26(35)33-13-3-2-8-24(33)29-19)11-16-32-14-9-20(10-15-32)30-27-31-23-7-4-12-28-25(23)34(27)18-21-6-5-17-36-21/h2-8,12-13,17,20H,9-11,14-16,18H2,1H3,(H,30,31) |
InChI Key |
LNSHWIZFFHXFPQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)NC4=NC5=C(N4CC6=CC=CO6)N=CC=C5 |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)NC4=NC5=C(N4CC6=CC=CO6)N=CC=C5 |
| 99156-66-8 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


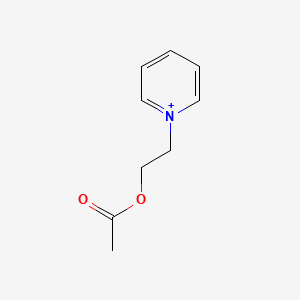
![(2R,5S,8S)-2,6,10,10-tetramethyltricyclo[6.3.0.01,5]undec-6-ene](/img/structure/B1205752.png)
![Bis[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl] dihydrogen diphosphate](/img/structure/B1205753.png)


